C18H22N2O4
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Overview
Description
C18H22N2O4 is a synthetic organic compound that belongs to the benzoxazine family This compound is characterized by its complex molecular structure, which includes a benzoxazine ring fused with an acetyl group and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H22N2O4 typically involves a multi-step process The initial step often includes the formation of the benzoxazine ring through a cyclization reactionCommon reagents used in these reactions include acetic anhydride, cyclohexylamine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
C18H22N2O4 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
C18H22N2O4 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C18H22N2O4 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-[(4-methoxyphenyl)methyl]propanamide
- 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-(2-methoxyethyl)acetamide
- 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-[(2-chlorophenyl)methyl]propanamide
Uniqueness
Compared to similar compounds, C18H22N2O4 is unique due to its specific structural features, such as the cyclohexylacetamide moiety. This structural uniqueness can result in different chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(6-acetyl-3-oxo-1,4-benzoxazin-4-yl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12(21)13-7-8-16-15(9-13)20(18(23)11-24-16)10-17(22)19-14-5-3-2-4-6-14/h7-9,14H,2-6,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREFKPLPSDEOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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